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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (Rac)-D3S-001, a next-generation,

investigational covalent inhibitor of KRAS G12C. A significant challenge in targeting the KRAS

G12C mutation has been the dynamic cycling between the inactive guanosine diphosphate

(GDP)-bound state and the active guanosine triphosphate (GTP)-bound state. First-generation

inhibitors have shown limited efficacy, in part due to this rapid nucleotide exchange, especially

in the presence of growth factors.[1][2][3][4][5] (Rac)-D3S-001 has been engineered to

overcome this limitation through substantially improved covalent potency and rapid target

engagement kinetics.[2][6] This document summarizes the quantitative data, details key

experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Data Summary
(Rac)-D3S-001 demonstrates superior biochemical and cellular potency compared to first-

generation KRAS G12C inhibitors, sotorasib and adagrasib. The following tables summarize

the key quantitative metrics from preclinical studies.

Table 1: Covalent Efficiency and Target Engagement Kinetics
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Parameter (Rac)-D3S-001 Sotorasib Adagrasib

Covalent Efficiency

(k_inact/K_I, M⁻¹s⁻¹)
1.43 x 10⁶ ~2.0 x 10⁴ ~7.1 x 10⁴

Time to >95% Target

Engagement (in whole

cells)

30 minutes 3.7 hours 2.8 hours

Inactivation t₁/₂ (in

whole cells)
5.8 minutes Not Reported Not Reported

Data compiled from preclinical studies reported in the literature.[7]

Table 2: Cellular Activity in NCI-H358 NSCLC Cells

Parameter (Rac)-D3S-001 Sotorasib Adagrasib

IC₅₀ for active KRAS

reduction (no EGF)
Subnanomolar

12% of control at 100

nM

43% of control at 100

nM

Active KRAS levels

with 40 ng/mL EGF
1% of control 60% of control 87% of control

EGF (Epithelial Growth Factor) stimulation promotes the exchange of GDP for GTP, activating

KRAS.[2]

Table 3: Clinical Efficacy from Phase 1a/1b Trial (NCT05410145)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/publication/379215275_Abstract_6503_D3S-001_a_second-generation_GDP-bound_KRAS_G12C_inhibitor_overcomes_nucleotide_cycling_and_demonstrates_robust_preclinical_and_clinical_activities
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372373/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Population Metric Result

KRAS G12C inhibitor-naïve

patients

Overall Objective Response

Rate (ORR)
73.5%

Inhibitor-naïve Colorectal

Cancer (CRC)
ORR 88.9%

Inhibitor-naïve Pancreatic

Ductal Adenocarcinoma

(PDAC)

ORR 75.0%

Inhibitor-naïve Non-Small Cell

Lung Cancer (NSCLC)
ORR 66.7%

NSCLC patients with acquired

resistance to 1st-gen inhibitors
Overall Response Rate (ORR) 30.0%

NSCLC patients with acquired

resistance to 1st-gen inhibitors
Disease Control Rate (DCR) 80.0%

Clinical data presented at the 2025 American Association for Cancer Research (AACR) Annual

Meeting.[8]

Signaling Pathways and Mechanism of Action
The primary mechanism of (Rac)-D3S-001 involves trapping the KRAS G12C protein in its

inactive, GDP-bound state. Its rapid covalent binding prevents the guanine nucleotide

exchange factors (GEFs) from facilitating the exchange of GDP for GTP, a critical step for

KRAS activation.[2][9] This effectively shuts down the downstream oncogenic signaling through

the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation.
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In Vitro: Active KRAS Pull-Down In Vivo: Pharmacodynamics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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